molecular formula C28H24ClNO B12692489 Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- CAS No. 91307-03-8

Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)-

Cat. No.: B12692489
CAS No.: 91307-03-8
M. Wt: 425.9 g/mol
InChI Key: FCLQJXIDOCVQSZ-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl and tetrahydronaphthalenyl groups. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups, which determine its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)-
  • Ethanone, 1-(4-(2-(4-bromophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)-

Uniqueness

Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

91307-03-8

Molecular Formula

C28H24ClNO

Molecular Weight

425.9 g/mol

IUPAC Name

1-[4-[2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)pyrrol-1-yl]phenyl]ethanone

InChI

InChI=1S/C28H24ClNO/c1-19(31)20-10-14-26(15-11-20)30-27(22-8-12-25(29)13-9-22)16-17-28(30)24-7-6-21-4-2-3-5-23(21)18-24/h6-18H,2-5H2,1H3

InChI Key

FCLQJXIDOCVQSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC4=C(CCCC4)C=C3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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